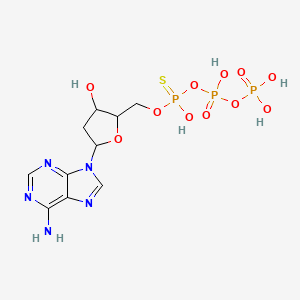

2'-Deoxyadenosine 5'-O-(1-thiotriphosphate)

CAS No.:

Cat. No.: VC16209396

Molecular Formula: C10H16N5O11P3S

Molecular Weight: 507.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N5O11P3S |

|---|---|

| Molecular Weight | 507.25 g/mol |

| IUPAC Name | [[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |

| Standard InChI | InChI=1S/C10H16N5O11P3S/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(24-7)2-23-29(22,30)26-28(20,21)25-27(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,30)(H2,11,12,13)(H2,17,18,19) |

| Standard InChI Key | CCPIKNHZOWQALM-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |

Introduction

Chemical Structure and Stereochemical Properties

Molecular Composition

dATPαS consists of a deoxyadenosine moiety linked to a triphosphate chain in which the α-phosphate oxygen is replaced by sulfur. This modification creates two diastereomers: the Sp and Rp configurations, differentiated by the spatial arrangement of the sulfur atom relative to the ribose ring. The Sp isomer, where the sulfur occupies the pro-R position, is enzymatically active and preferentially incorporated by DNA polymerases such as T4 and Escherichia coli DNA polymerase I .

Table 1: Key Physicochemical Properties of dATPαS

Synthesis and Isomeric Resolution

Synthetic Pathways

The synthesis of dATPαS involves thiophosphorylation of deoxyadenosine monophosphate (dAMP) using thiophosphate reagents. A notable method, described by Chander et al., utilizes S-labeled thiophosphate to produce high-specific-activity dATPαS . This process typically yields a racemic mixture of Sp and Rp isomers, necessitating chromatographic separation. Reverse-phase HPLC with ion-pairing agents like tetrabutylammonium acetate achieves >99% purity for the Sp isomer.

Isomer-Specific Activity

Enzymatic studies reveal stark differences between isomers. For example, T4 DNA polymerase incorporates the Sp isomer into DNA strands at rates comparable to natural dATP, while the Rp form is inactive. This selectivity arises from the polymerase’s inability to accommodate the Rp configuration in its active site, as demonstrated in X-ray crystallographic studies of DNA polymerase β .

Enzymatic Interactions and Applications

DNA Polymerase Compatibility

dATPαS serves as a substrate for multiple DNA polymerases, including:

-

T4 DNA polymerase: Efficiently incorporates Sp-dATPαS into DNA, albeit with a 2–3-fold reduction in compared to dATP.

-

E. coli DNA polymerase I: Shows similar incorporation kinetics but is susceptible to exonuclease-mediated degradation of misincorporated thiophosphate residues.

-

Human DNA polymerase β: Structural analyses (e.g., PDB ID 9ICA) reveal that the HhH motif’s metal ion coordination (Mg²⁺ or Mn²⁺) remains compatible with dATPαS binding .

Pyrosequencing Enhancements

In pyrosequencing, Sp-dATPαS permits lower nucleotide concentrations (10–50 µM vs. 100–200 µM for dATP) while extending read lengths by 20–30%. The thiophosphate group reduces nonspecific hydrolysis by sulfur-resistant pyrophosphatases, improving signal-to-noise ratios.

Stability and Degradation Pathways

Exonuclease Resistance

The Sp isomer’s thiophosphate group confers partial resistance to 3'→5' exonuclease activity, a property exploited in error-prone PCR to enrich mutagenized DNA strands.

Recent Research Developments

Structural Biology Insights

Pelletier and Sawaya’s work on DNA polymerase β (PDB 9ICA) demonstrated that Mn²⁺ binds the HhH motif with higher affinity than Mg²⁺, stabilizing dATPαS incorporation during base excision repair . This finding has implications for understanding metal ion mutagenesis in DNA replication.

Synthetic Biology Applications

Veneziano et al. utilized dATPαS in in vitro synthesis of gene-length single-stranded DNA, leveraging its exonuclease resistance to produce templates for CRISPR-Cas9 engineering .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume